6-(Pyrrolidin-1-yl)hexan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylhexan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-10(11)6-2-3-7-12-8-4-5-9-12/h10H,2-9,11H2,1H3 |
InChI Key |
JJLBRTMIVRFDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1CCCC1)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Pyrrolidin 1 Yl Hexan 2 Amine and Its Analogs
Established Synthetic Pathways and Precursors
Established synthetic routes for compounds structurally similar to 6-(pyrrolidin-1-yl)hexan-2-amine often rely on fundamental organic reactions that build the carbon skeleton and introduce the required nitrogen functionalities. These methods focus on creating the key C-N bonds through reliable and well-documented chemical transformations.
Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction is a highly efficient way to form C-N bonds and is widely used for the preparation of secondary and tertiary amines. frontiersin.org The synthesis of this compound can be envisioned through a direct, one-pot reductive amination process. wikipedia.org This would involve the reaction of a suitable ketone precursor with pyrrolidine (B122466) in the presence of a reducing agent. wikipedia.org The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final amine. wikipedia.org
A plausible precursor for this synthesis is 6-aminohexan-2-one. The primary amine of this precursor would need to be protected before the reductive amination of the ketone with pyrrolidine. Alternatively, starting with 6-oxohexanal and reacting it with pyrrolidine and ammonia sequentially under reductive conditions could provide a pathway. Common reducing agents for this transformation include various borohydride reagents, such as sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). wikipedia.orgresearchgate.net
The direct reductive amination of ketones with secondary amines, particularly when both are aliphatic, can be challenging but has been achieved using specialized catalytic systems. nih.gov
| Reducing Agent | Typical Substrates | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, can reduce carbonyl starting material. Often used in indirect methods. | researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (for imine reduction) | Selective for imines over ketones under mildly acidic conditions. Toxic cyanide byproduct. | wikipedia.org |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild and selective, particularly effective for reductive amination of ketones. Non-toxic. | wikipedia.org |
| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni) | Aldehydes, Ketones, Imines | High atom economy, avoids stoichiometric metal hydrides. Requires H₂ gas and pressure. | wikipedia.org |
An alternative to forming the C-N bond via reductive amination is to start with a pre-formed pyrrolidine ring and attach the hexan-2-amine side chain. This can be achieved through various C-N bond-forming cross-coupling reactions or by nucleophilic substitution. For example, pyrrolidine can act as a nucleophile, displacing a leaving group on a suitable six-carbon electrophile. A precursor like 6-bromohexan-2-one could be reacted with pyrrolidine, followed by a subsequent reductive amination or other amination protocol to install the 2-amino group.
Modern synthetic methods offer more sophisticated approaches. Palladium-catalyzed carboamination reactions, for instance, can construct N-aryl-2-allyl pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides. nih.gov While this specific reaction builds an aryl-substituted pyrrolidine, the underlying principle of palladium-catalyzed C-N bond formation and cyclization could be adapted. nih.gov Similarly, copper-catalyzed coupling reactions have been developed for the synthesis of 2-arylpyrrolidines from styrenes and β-aminoethyltrifluoroborates. nih.gov These advanced coupling strategies allow for the modular assembly of complex pyrrolidine structures. nih.gov
Another strategy involves the direct functionalization of the pyrrolidine ring itself. Redox-neutral methods for the α-functionalization of pyrrolidines allow for the introduction of aryl groups at the position adjacent to the nitrogen atom. nih.govrsc.org Such a strategy could potentially be adapted for alkylation, providing a route to attach the desired side chain.
The target molecule, this compound, possesses a stereocenter at the C-2 position of the hexyl chain. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. Asymmetric synthesis of chiral amines is a well-developed field, with numerous methods available to achieve high enantioselectivity. nih.gov
Stereoselective synthesis can be achieved by using chiral auxiliaries, chiral catalysts, or starting from the chiral pool. nih.gov For instance, the reductive amination of a prochiral ketone precursor can be rendered stereoselective by using a chiral catalyst. The synthesis of enantiopure 2,5-disubstituted pyrrolidines often starts from amino acids like proline or pyroglutamic acid, which serve as chiral building blocks. nih.govmdpi.com
For the target molecule, the stereochemistry is on the acyclic side chain. Asymmetric reduction of an imine formed from 6-(pyrrolidin-1-yl)hexan-2-one is a key strategy. This can be accomplished through hydrogenation using chiral metal catalysts. For example, iridium complexes with chiral phosphoramidite ligands are effective for the direct asymmetric reductive amination of ketones. researchgate.netrsc.org The stereochemical outcome of reactions involving the pyrrolidine ring itself is also important, with many syntheses of substituted pyrrolidines yielding specific diastereomers, such as trans-2,3- and cis-2,5-disubstituted products in palladium-catalyzed carboaminations. nih.gov Heterogeneous catalytic hydrogenation of substituted pyrrole systems can also proceed with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov
Development of Novel Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and selective methods. These novel methodologies often employ catalysis to minimize waste and energy consumption while maximizing control over the chemical transformation.
Green chemistry principles are increasingly influencing the design of synthetic routes. For amine synthesis, this includes the development of one-pot reactions, the use of environmentally benign solvents like ethanol, and the application of catalysis to improve atom economy. wikipedia.org Reductive amination itself is considered a green chemistry method as it can often be performed catalytically in a single step. wikipedia.org
The use of multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, is a key green strategy. Microwave-assisted organic synthesis (MAOS) is another technique that aligns with green chemistry by increasing synthetic efficiency and reducing reaction times for the synthesis of pyrrolidines. nih.gov Furthermore, developing routes from renewable, biosourced starting materials is a major goal. For example, levulinic acid, derived from biomass, has been used as a sustainable precursor for pyrrolidone derivatives. rsc.org The direct α-functionalization of pyrrolidines using an oxidizing agent and a base, avoiding metal catalysts, also represents a greener approach. nih.gov
Catalysis is at the forefront of modern synthetic chemistry, offering powerful tools for the construction of complex molecules like this compound. Both biocatalysis and transition metal catalysis provide highly selective and efficient routes.
Enzyme-catalyzed transformations: Biocatalysis offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility. nih.govchembites.org Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) are particularly relevant for chiral amine synthesis. nih.govacs.orgmdpi.com
Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. acs.org They are also used in the synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org
Amine dehydrogenases perform the reductive amination of ketones and aldehydes to produce chiral amines, often with perfect stereoselectivity. nih.gov These systems can be highly atom-efficient, using ammonium formate as both the nitrogen source and the reductant, with carbonate as the only byproduct. nih.gov
Imine Reductases and Reductive Aminases are also powerful biocatalysts for the reduction of imines and direct reductive amination, rivaling transition metal systems. chembites.orgmdpi.com
Cytochrome P450 enzymes have been engineered to catalyze challenging C-H amination reactions, including the intermolecular primary amination of propargylic C-H bonds, showcasing the potential to form C-N bonds at previously unreactive sites. acs.org
Metal Catalysis: Transition metal catalysts are widely used for C-N bond formation and are essential for many modern amination strategies.
Iridium Catalysts: Iridium complexes are highly effective for direct reductive amination. wikipedia.org Chiral iridium catalysts have been developed for the asymmetric reductive amination of ketones, including challenging substrates like aliphatic ketones and secondary amines, providing access to a wide range of biologically relevant tertiary amines. nih.govrsc.orgkanto.co.jp
Ruthenium Catalysts: Ruthenium complexes are versatile catalysts used in C-H amination, amination of phenols, and allylic amination. acs.orgnih.govrsc.orgnih.gov Ruthenium catalysis has also been shown to enable a novel synthesis of pyrrolidines via ring expansion of cyclopropyl ketones. acs.orgnih.gov
Palladium and Copper Catalysts: These metals are workhorses for cross-coupling reactions that form C-N bonds and have been used to synthesize various substituted pyrrolidines. nih.govnih.gov
| Catalytic System | Catalyst Type | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Transaminases, Amine Dehydrogenases, IREDs | Asymmetric Reductive Amination | Excellent enantioselectivity (>99% ee), mild conditions, green. | acs.orgnih.gov |
| Iridium Catalysis | [Ir(cod)Cl]₂ with chiral ligands (e.g., phosphoramidites, Josiphos) | Direct Asymmetric Reductive Amination | Broad substrate scope (including aliphatic ketones/amines), high efficiency. | nih.govresearchgate.net |
| Ruthenium Catalysis | [Cp*Ru(MeCN)₃]PF₆, Ru(II) complexes | Allylic Amination, C-H Amination, Pyrrolidine Synthesis | High stereospecificity, novel reactivity, functional group tolerance. | acs.orgnih.govacs.org |
| Palladium/Copper Catalysis | Pd(0) complexes, Cu(I)/Cu(II) salts | Carboamination, Cross-Coupling | Modular synthesis of complex pyrrolidines, good diastereoselectivity. | nih.govnih.gov |
Process Optimization and Scalability Studies for Research Applications
The efficient synthesis of specialized diamines like this compound is crucial for research applications. Process optimization focuses on maximizing reaction yield and purity while ensuring the methodology is adaptable for producing gram-scale quantities necessary for comprehensive studies. Key areas of focus include the fine-tuning of reaction conditions and the implementation of advanced, scalable purification protocols.
The synthesis of this compound likely involves the formation of carbon-nitrogen (C-N) bonds, for which reductive amination is a common and versatile strategy. acsgcipr.org Optimizing this process requires a systematic evaluation of several critical parameters to suppress side reactions, such as over-alkylation, and to drive the reaction toward completion. acsgcipr.org Key variables include the choice of reducing agent, solvent, temperature, and stoichiometry of the reactants.
A hypothetical optimization study for a reductive amination pathway could involve the reaction of 6-(pyrrolidin-1-yl)hexan-2-one with an ammonia source. The parameters can be adjusted in a systematic manner, such as through a Design of Experiments (DoE) or a One-Factor-at-a-Time (OFAT) approach, to identify the optimal conditions.
Key Optimization Parameters:
Reducing Agent: The choice of reducing agent is critical. Mild and selective reagents like sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations as they can be added in a single pot with the amine and carbonyl compound. organic-chemistry.org Other hydrides such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) may also be effective, but their reactivity and pH requirements differ.
Solvent: The solvent must be capable of dissolving the reactants while not interfering with the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for reactions using STAB. For other reducing agents, polar protic solvents like methanol or ethanol can be effective. nih.gov The choice of solvent can significantly influence reaction kinetics and the solubility of intermediates. nih.gov
Temperature: C-N bond formation can be sensitive to temperature. acs.org While many reductive aminations proceed efficiently at room temperature, gentle heating (e.g., 40–60 °C) may be required to increase the reaction rate, especially with less reactive substrates. However, higher temperatures can also lead to increased byproduct formation.
Stoichiometry and pH: The molar ratio of the amine, carbonyl compound, and reducing agent must be carefully controlled. An excess of the amine source can help drive the initial imine formation. For some reducing agents, the pH of the reaction medium is crucial; mildly acidic conditions (pH 5-6) often facilitate imine formation without degrading the hydride reagent.
An illustrative data table for the optimization of a key synthetic step is presented below.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | NaBH₄ (1.5) | Methanol | 25 | 24 | 65 | 88 |
| 2 | NaBH₃CN (1.5) | Methanol, pH ~6 | 25 | 24 | 78 | 92 |
| 3 | NaHB(OAc)₃ (1.5) | DCE | 25 | 18 | 91 | 95 |
| 4 | NaHB(OAc)₃ (1.5) | DCE | 50 | 8 | 89 | 93 |
| 5 | H₂ (50 psi), Pd/C | Ethanol | 25 | 12 | 85 | 97 |
Data are hypothetical and for illustrative purposes only.
Based on this illustrative study, sodium triacetoxyborohydride (NaHB(OAc)₃) in DCE at room temperature (Entry 3) provides the optimal balance of high yield and purity for research-scale synthesis.
The purification of amines like this compound presents a unique set of challenges due to their basic nature. Standard silica (B1680970) gel chromatography can lead to poor separation, characterized by significant peak tailing and potential irreversible adsorption of the product onto the acidic silica surface. biotage.comyoutube.com To overcome these issues, specialized techniques are employed to achieve high purity on a research scale.
Flash Column Chromatography Modifications:
Amine-Modified Silica: One of the most effective strategies is to use an amine-functionalized stationary phase (e.g., aminopropyl-bonded silica). biotage.combiotage.com This creates a more basic surface environment that minimizes the strong acid-base interactions responsible for tailing, allowing for efficient elution with less polar, non-aggressive solvent systems like hexane (B92381)/ethyl acetate (B1210297). biotage.combiotage.com
Mobile Phase Additives: An alternative approach with standard silica involves modifying the mobile phase. The addition of a small percentage (0.5–2%) of a volatile competing amine, such as triethylamine (TEA) or ammonium hydroxide, can neutralize the acidic silanol groups on the silica surface. biotage.comwfu.edu This allows the desired amine product to elute more cleanly, though careful optimization of the additive concentration is required to prevent the product from eluting too quickly. biotage.com
Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography using a C18-functionalized silica is a powerful alternative. biotage.comteledyneisco.com In this technique, the basic nature of the amine can be leveraged by adjusting the pH of the aqueous mobile phase. By maintaining a high pH (typically two pH units above the amine's pKa), the compound remains in its neutral, free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase. biotage.com This often leads to excellent separation from polar impurities. biotage.com A volatile base like triethylamine is commonly added to the mobile phase to maintain the necessary pH. biotage.combiotage.com
Crystallization:
For obtaining material of very high purity, crystallization can be an effective final step. The free base of this compound may be an oil, but it can be converted into a crystalline salt by treatment with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The resulting hydrochloride or trifluoroacetate salt often possesses a higher melting point and greater crystallinity, allowing for purification by recrystallization from an appropriate solvent system. This method is highly effective at removing minor, structurally similar impurities. nih.gov
A comparison of these purification techniques is summarized below.
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| Standard Flash Chromatography | Silica Gel | DCM / Methanol / NH₄OH | Widely available, inexpensive. | Severe peak tailing, potential for product loss, requires aggressive solvents. biotage.com |
| Modified Flash Chromatography | Amine-Bonded Silica | Hexane / Ethyl Acetate | Excellent peak shape, high recovery, uses milder solvents. biotage.combiotage.com | Higher cost of stationary phase. |
| Reversed-Phase Flash Chromatography | C18 Silica | Water / Acetonitrile (B52724) + 0.1% TEA | Excellent for polar amines, predictable elution. teledyneisco.combiotage.com | Requires removal of aqueous solvents, may not be suitable for non-polar impurities. |
| Salt Crystallization | N/A | e.g., Isopropanol / Diethyl Ether | Can achieve >99.5% purity, scalable. | Requires conversion to and from salt form, yield loss during recrystallization. |
Advanced Spectroscopic and Structural Elucidation of 6 Pyrrolidin 1 Yl Hexan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 6-(Pyrrolidin-1-yl)hexan-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H) and carbon (¹³C) signals.
The structural complexity of this compound, with its combination of a chiral center, a hexane (B92381) chain, and a pyrrolidine (B122466) ring, necessitates a multi-pronged NMR approach for unambiguous signal assignment. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm value). oregonstate.edulibretexts.org For instance, the methine proton at the C2 position (CH-NH₂) is anticipated to appear as a multiplet in the range of 2.5-3.0 ppm. The protons of the pyrrolidine ring adjacent to the nitrogen (N-CH₂) are also expected in a similar downfield region. chemicalbook.com The methyl protons (CH₃) at the C1 position would likely resonate as a doublet around 1.0-1.2 ppm due to coupling with the adjacent methine proton. The remaining methylene (B1212753) protons of the hexane chain would produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm. libretexts.org The amine (NH₂) and the pyrrolidine N-H (if protonated) protons can appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pressbooks.pub Due to the presence of ten carbon atoms in non-equivalent environments, ten distinct signals are expected. The carbons directly bonded to the nitrogen atoms (C2, C6, and the α-carbons of the pyrrolidine ring) will be shifted downfield, typically appearing in the 40-60 ppm range. chemicalbook.com The methyl carbon (C1) is expected to be the most upfield signal, likely below 20 ppm. The other methylene carbons of the hexane chain (C3, C4, C5) and the β-carbons of the pyrrolidine ring will resonate at intermediate chemical shifts. pressbooks.pub
2D NMR Techniques (COSY, HSQC, HMBC): To resolve ambiguities and confirm the assignments from 1D NMR, 2D techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, a cross-peak between the methyl proton signal (C1) and the methine proton signal (C2) would confirm their adjacency. Similarly, correlations between the protons along the hexane chain would establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of each carbon atom based on the already assigned proton spectrum.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (CH₃) | 1.0 - 1.2 | Doublet |
| H2 (CH) | 2.5 - 3.0 | Multiplet |
| H3, H4, H5 (CH₂) | 1.2 - 1.8 | Multiplets |
| H6 (CH₂) | 2.3 - 2.8 | Multiplet |
| Pyrrolidine α-H | 2.5 - 3.0 | Multiplet |
| Pyrrolidine β-H | 1.7 - 2.0 | Multiplet |
| NH₂ | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures.
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 15 - 20 |
| C2 (CH) | 45 - 55 |
| C3, C4, C5 (CH₂) | 20 - 40 |
| C6 (CH₂) | 50 - 60 |
| Pyrrolidine α-C | 50 - 60 |
| Pyrrolidine β-C | 20 - 30 |
While ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework, ¹⁵N NMR spectroscopy can directly probe the nitrogen environments. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, specialized techniques are often required. nih.gov
¹⁵N CP/MAS NMR (Cross-Polarization Magic-Angle Spinning): This solid-state NMR technique is particularly useful for analyzing nitrogen-containing compounds, especially when dealing with samples that have low solubility or are in a solid form. It enhances the signal of the low-abundance ¹⁵N nuclei by transferring magnetization from the more abundant protons. For this compound, two distinct ¹⁵N signals would be expected, corresponding to the primary amine nitrogen (-NH₂) and the tertiary amine nitrogen of the pyrrolidine ring. The chemical shifts of these nitrogen atoms would provide valuable information about their local electronic environment and any intermolecular interactions, such as hydrogen bonding.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₂₂N₂), HRMS would confirm the molecular weight and elemental composition by matching the experimentally measured exact mass with the theoretically calculated value.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 171.1856 |
| [M+Na]⁺ | 193.1675 |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is an ideal method for assessing the purity of volatile compounds like this compound.
In a GC-MS analysis, the sample is first vaporized and separated into its individual components based on their boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component.
For a pure sample of this compound, the GC chromatogram would show a single major peak at a specific retention time. The mass spectrum corresponding to this peak would exhibit a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) and a characteristic fragmentation pattern. Common fragmentation pathways for aliphatic amines often involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable immonium ions. wvu.edu For this compound, fragmentation could occur at various points along the hexane chain and within the pyrrolidine ring, providing further structural confirmation. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, which could then be identified by their respective mass spectra. nih.govnih.gov
Computational and Theoretical Chemistry of 6 Pyrrolidin 1 Yl Hexan 2 Amine
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of 6-(pyrrolidin-1-yl)hexan-2-amine. By simulating the atomic motions over time, MD can reveal the molecule's conformational flexibility, its interaction with solvents, and its binding dynamics with potential protein targets. nih.gov
Conformational Analysis and Energy Landscapes
The structural flexibility of this compound is a key determinant of its chemical and biological properties. This flexibility arises from the rotatable bonds in the hexanamine chain and the puckering of the pyrrolidine (B122466) ring. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them.
The hexyl chain can adopt numerous conformations, ranging from fully extended (all-trans) to various folded (gauche) forms. nih.gov The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain. The interplay between the conformations of the aliphatic chain and the pyrrolidine ring results in a complex potential energy surface.
MD simulations can be used to explore this conformational space and generate a representative ensemble of structures. scispace.com From these simulations, a potential energy landscape can be constructed, which maps the conformational states to their corresponding energies. The minima on this landscape represent the most stable conformations, while the saddle points represent the transition states between them. Understanding this landscape is crucial for predicting how the molecule might adapt its shape to fit into a binding site. nih.gov
Table 1: Illustrative Conformational Energy Profile for a Flexible Amino-Alkyl Chain
This table illustrates a hypothetical energy profile for different conformations of a flexible alkylamine, demonstrating how computational methods can quantify the relative stability of various spatial arrangements. The data is representative of typical findings in conformational analysis. nih.gov
| Conformation | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Extended (trans) | t, t, t, t | 0.00 | 65 |
| Folded (gauche 1) | g+, t, t, t | 0.75 | 15 |
| Folded (gauche 2) | t, g-, t, t | 0.80 | 12 |
| Folded (gauche 3) | g+, g-, t, t | 1.50 | 5 |
| Other | various | > 2.00 | < 3 |
Note: This data is illustrative and not specific to this compound. It is based on general principles of conformational analysis of flexible aliphatic chains.
Ligand-Target Interaction Modeling in In Silico Systems
To understand the potential biological activity of this compound, MD simulations are employed to model its interaction with protein targets. nih.gov This process typically begins with molecular docking, which predicts the preferred binding orientation of the ligand within the active site of a receptor. researchgate.netnih.gov Following docking, MD simulations are run on the ligand-protein complex to assess the stability of the binding pose and to characterize the key intermolecular interactions. nih.govresearchgate.net
The amine groups in this compound are capable of forming hydrogen bonds and salt bridges with appropriate residues in a protein's binding site, such as aspartic acid or glutamic acid. nih.gov The hexyl chain and the pyrrolidine ring provide hydrophobic character, allowing for favorable van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues. nih.govnih.gov MD simulations can quantify the frequency and lifetime of these interactions, providing a detailed picture of the binding dynamics. nih.gov
Studies on related pyrrolidine derivatives have shown that these interactions are crucial for binding to various enzymes and receptors. nih.govnih.gov For instance, in studies of pyrrolidine derivatives as inhibitors of α-mannosidase, hydrogen bonds and hydrophobic π-π stacking contacts were identified as key to their inhibitory activity. nih.gov Similarly, MD simulations of pyrrolidin-2-one derivatives targeting acetylcholinesterase revealed stable complex formation through specific binding interactions. nih.gov
Table 2: Potential Intermolecular Interactions for Pyrrolidine Derivatives in a Protein Binding Site
This table summarizes the types of non-covalent interactions that are typically observed in computational studies of pyrrolidine-containing ligands bound to protein targets.
| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |
| Hydrogen Bond (Donor) | Secondary amine (in pyrrolidine), Primary amine | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond (Acceptor) | Nitrogen atom (in pyrrolidine) | Asn, Gln, Ser, Thr, Main-chain N-H |
| Salt Bridge | Protonated amine groups | Asp, Glu |
| Hydrophobic (Alkyl) | Hexyl chain, Pyrrolidine CH2 groups | Ala, Val, Leu, Ile, Phe, Trp |
| van der Waals | All atoms | All atoms in close proximity |
Note: This table is based on general principles of ligand-receptor interactions and findings from studies on various pyrrolidine derivatives. nih.govnih.govnih.gov
Advanced Structural Analysis (e.g., Topological Properties, Hirshfeld Surface Analysis)
Beyond the dynamic picture provided by MD simulations, other computational techniques can be used to analyze the molecule's intrinsic electronic properties and its interactions in the solid state.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.net This method partitions the crystal space into regions associated with each molecule, and the surface enclosing each region is the Hirshfeld surface. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze close intermolecular contacts. nih.govnih.govresearchgate.net
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal a high percentage of H···H contacts, which are common in organic molecules. nih.gov Additionally, N···H/H···N and C···H/H···C contacts would be significant, corresponding to hydrogen bonds and other weaker interactions that stabilize the crystal packing. nih.govnih.gov The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. researchgate.netmatec-conferences.org
Table 3: Representative Hirshfeld Surface Interaction Percentages for an Amino-Heterocyclic Compound
This table presents typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a molecule containing amine and heterocyclic moieties, based on published studies of similar compounds. nih.govnih.gov
| Intermolecular Contact | Typical Contribution (%) |
| H···H | 40 - 55 |
| N···H/H···N | 10 - 25 |
| C···H/H···C | 10 - 20 |
| C···C | 2 - 8 |
| Other (e.g., O···H, S···H) | Variable |
Note: This data is illustrative and based on Hirshfeld analyses of various organic compounds containing nitrogen heterocycles. The exact values for this compound would depend on its specific crystal packing.
Molecular and Cellular Interaction Studies of 6 Pyrrolidin 1 Yl Hexan 2 Amine and Derivatives
In Vitro Biochemical and Biophysical Characterization
The biological activity of pyrrolidine-containing molecules has been extensively profiled through a variety of in vitro assays to determine their effects on specific enzymes and receptors.
Derivatives based on the pyrrolidine (B122466) structure have demonstrated significant inhibitory activity against key enzymes implicated in cellular signaling and neurological function.
Acetylcholinesterase (AChE): AChE inhibitors are critical for managing neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govnih.gov Pyrrolidine derivatives have been explored as potential AChE inhibitors. nih.gov For instance, studies on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, which incorporate a pyrrolidine moiety, have identified compounds with potent, dual inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net One such compound, 2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone, showed a strong inhibition profile against BChE with a Kᵢ value of 20.26 ± 1.56 nM. nih.gov Kinetic analyses have shown that these types of inhibitors can interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Sphingosine (B13886) Kinase-2 (SphK2): Sphingosine kinases (SphK1 and SphK2) are lipid kinases that produce the signaling molecule sphingosine-1-phosphate (S1P), which is involved in numerous cellular processes, including cell growth, proliferation, and apoptosis. nih.govnih.gov SphK2, in particular, can have pro-apoptotic functions depending on its cellular location. nih.gov The development of SphK2-selective inhibitors is a key area of research. nih.gov Structure-activity relationship (SAR) studies on 2-(hydroxymethyl)pyrrolidine-based compounds have led to the identification of potent dual inhibitors of both SphK1 and SphK2. nih.gov One of the most effective dual inhibitors from this series, compound 22d , exhibited significant potency with Kᵢ values of 0.679 μM for SphK1 and 0.951 μM for SphK2. nih.gov
| Compound/Derivative Class | Enzyme Target | Activity | Value (Kᵢ / IC₅₀) | Source |
|---|---|---|---|---|
| 2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone | Butyrylcholinesterase (BChE) | Inhibition | 20.26 ± 1.56 nM | nih.gov |
| Genistein (B1671435) Derivative (G1) | Acetylcholinesterase (AChE) | Inhibition | 264 nM | nih.gov |
| 2-(hydroxymethyl)pyrrolidine derivative (22d) | Sphingosine Kinase 1 (SphK1) | Inhibition | 0.679 µM | nih.gov |
| 2-(hydroxymethyl)pyrrolidine derivative (22d) | Sphingosine Kinase 2 (SphK2) | Inhibition | 0.951 µM | nih.gov |
The versatility of the pyrrolidine scaffold extends to its interaction with G-protein coupled receptors (GPCRs), which are major drug targets.
Histamine (B1213489) H3 Receptor (H3R): The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and attention disorders. nih.govresearchgate.net Pyrrolidine-containing compounds have been developed as potent and selective H3R ligands. researchgate.netnih.gov For example, 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant) was identified as a lead candidate with high affinity for both human (Kᵢ = 2.0 nM) and rat (Kᵢ = 7.2 nM) H3Rs, and it functions as an inverse agonist. researchgate.net Another novel pyrrolidine analog of histamine, immepyr, was found to be a potent and highly selective H3 agonist. nih.gov
Dopamine (B1211576) D3 Receptor (D3R): The D3R is implicated in neuropsychiatric disorders, and developing subtype-selective ligands is a significant challenge due to its similarity to other dopamine receptors like the D2R. nih.govnih.gov Pyrrolidine moieties have been crucial in designing D3R antagonists. nih.gov Researchers have developed dual-target ligands that act as antagonists or partial agonists at the D3R while simultaneously acting as agonists at the μ-opioid receptor. nih.gov Cariprazine, a D3R partial agonist with high affinity (Kᵢ = 0.22 nM) and moderate selectivity over the D2R, serves as a parent molecule for developing new ligands for psychostimulant use disorders. nih.gov
μ-Opioid Receptor (MOR): MOR agonists are potent analgesics, but their use is limited. rsc.org Combining MOR agonism with D3R antagonism in a single molecule is a strategy to develop safer analgesics. nih.gov In this context, substituted trans-(2S,4R)-pyrrolidine has been identified as a key dopaminergic moiety tethered to various opioid scaffolds. nih.gov A structure-activity relationship study of analogs of a dihydroquinolinyl-2-oxoethylsulfanyl-(1H,5H)-pyrimidinedione core led to the design of a compound that activated the MOR in the presence of an antagonist like naloxone, with an EC₅₀ of 3.3 ± 0.2 μM. nih.gov
| Compound/Derivative | Receptor Target | Assay Type | Activity (Kᵢ / EC₅₀) | Source |
|---|---|---|---|---|
| CEP-26401 (Irdabisant) | Human Histamine H3 Receptor | Binding Affinity | 2.0 nM | researchgate.net |
| CEP-26401 (Irdabisant) | Rat Histamine H3 Receptor | Binding Affinity | 7.2 nM | researchgate.net |
| Cariprazine | Dopamine D3 Receptor | Binding Affinity | 0.22 nM | nih.gov |
| Compound 21 (pyrimidinedione derivative) | μ-Opioid Receptor (with naloxone) | Functional Assay | 3.3 ± 0.2 µM | nih.gov |
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
SAR studies are fundamental to optimizing the potency and selectivity of pyrrolidine derivatives by systematically altering their chemical structure.
The synthesis of novel analogs is the first step in exploring SAR. For pyrrolidine derivatives, this often involves combinatorial library approaches and positional scanning to identify key chemical scaffolds. mdpi.comnih.gov For example, a pyrrolidine pentamine scaffold was identified and substituted at five different locations (R1–R5) to probe its inhibitory effects on aminoglycoside 6′-N-acetyltransferase. mdpi.comnih.gov Another common strategy involves coupling reactions with N-Boc proline or using nucleophilic aromatic substitution with cyclic amines to create a library of derivatives. nih.govacs.org In the development of dual MOR-D3R ligands, various pyrrolidine linkers were synthesized to connect different opioid and dopaminergic pharmacophores. nih.gov
Systematic structural modifications have revealed critical insights into what governs the activity of these compounds. For pyrrolidine pentamine inhibitors, alterations at the R1 position significantly reduced inhibitory activity, highlighting the essential nature of the S-phenyl moiety at this location. mdpi.comnih.gov Conversely, modifications at the R3, R4, and R5 positions showed varied effects, suggesting these sites are amenable to optimization. mdpi.com In the context of dual-target D3R/MOR ligands, SAR studies emphasized the importance of linker rigidity and the specific stereochemistry of the pyrrolidine ring for achieving optimal activity. nih.gov For other enzyme inhibitors, the placement of electron-donating or electron-withdrawing groups on the pyrrolidine ring has been shown to be a key determinant of inhibitory potential. nih.gov
Elucidation of Molecular Mechanisms of Interaction
Understanding how these molecules bind to their targets at an atomic level is crucial for rational drug design. Molecular docking and dynamics simulations are powerful tools for this purpose. nih.govnih.govmdpi.com
For dual SphK1/SphK2 inhibitors based on the 2-(hydroxymethyl)pyrrolidine scaffold, molecular modeling suggests that the inhibitory activity is anchored by hydrogen bonds between the hydroxymethyl pyrrolidine head group and key residues like aspartic acid (Asp278) and serine (Ser298) within the enzyme's active site. nih.gov The lipophilic tail of these inhibitors often adopts a "J-shape" conformation that fits within the sphingosine binding pocket. nih.gov
In the case of AChE inhibitors, differences in potency between two closely related genistein derivatives were traced to specific interactions with residues Tyr124, Glu292, Val294, and Phe338 in the enzyme's active site. nih.gov The analysis revealed that differences in electrostatic contributions were responsible for the varied binding affinities. nih.gov For opioid receptors, computational studies have been used to identify key ligand-receptor interactions that may influence functional bias, such as favoring G-protein signaling over β-arrestin recruitment. rsc.org
Characterization of Molecular Binding Sites and Allosteric Modulation
The interaction of a ligand, such as 6-(Pyrrolidin-1-yl)hexan-2-amine or its derivatives, with a biological target, typically a protein, is the foundational event of its pharmacological action. The specificity of this interaction is determined by the three-dimensional structure of both the ligand and the binding site on the protein.
Molecular Binding Sites:
The binding of a ligand to a protein can occur at an orthosteric site, which is the primary binding site for the endogenous substrate or agonist, or at an allosteric site, a topographically distinct location. The pyrrolidine moiety and the flexible hexan-2-amine chain of this compound provide multiple points for potential interactions within a binding pocket. These can include hydrogen bonds, ionic interactions, and hydrophobic interactions. For instance, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the amine group in the hexan-2-amine chain can act as a hydrogen bond donor. pharmablock.com
In silico molecular docking studies on various pyrrolidine derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and G protein-coupled receptors (GPCRs). For example, studies on pyrrolidine-based inhibitors have shown that the pyrrolidine ring can establish crucial interactions, such as salt bridges with acidic residues like glutamate (B1630785) in the binding pocket. pharmablock.com The nature and position of substituents on the pyrrolidine ring are critical in determining the binding mode and affinity. Docking analyses of some derivatives have highlighted the role of hydrophobic interactions with specific amino acid residues in the binding site. nih.gov
Allosteric Modulation:
Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a modulator binds to a site distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the orthosteric ligand, or negative (NAMs), diminishing it. nih.gov
The search for allosteric modulators is a significant area of drug discovery, as they can offer greater selectivity and a more nuanced control of biological responses compared to traditional orthosteric ligands. nih.gov Pyrrolidine-containing compounds have been investigated as allosteric modulators for various receptors. For instance, heteroaryl-pyrrolidinone derivatives have been identified as positive allosteric modulators of the muscarinic acetylcholine receptor M1 (mAChR M1). nih.gov These findings suggest that the pyrrolidine scaffold can be a key structural element for achieving allosteric modulation. The flexible nature of the this compound structure could allow it to adapt to the conformational changes associated with allosteric binding pockets.
| Type of Interaction | Description | Potential Interacting Groups on Pyrrolidine Derivatives | Example Residues in Binding Pocket |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Pyrrolidine nitrogen, amine group, hydroxyl groups | Serine, Threonine, Aspartate, Glutamate |
| Ionic Interactions (Salt Bridges) | Electrostatic attraction between oppositely charged ions. | Protonated amine group, carboxylate groups | Aspartate, Glutamate, Lysine, Arginine |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Alkyl chains, aromatic rings | Leucine, Isoleucine, Valine, Phenylalanine |
| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | Protonated amine group | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Ligand-Target Molecular Recognition Dynamics
The binding of a ligand to its target is not a static event but a dynamic process. Molecular recognition involves the initial encounter of the ligand and protein, followed by conformational changes in both partners, leading to the formation of a stable complex. Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic events at an atomic level.
The process of ligand-target molecular recognition can be broken down into several key steps:
Diffusion and Initial Encounter: The ligand approaches the protein target through random diffusion.
Initial Binding and Conformational Selection: The ligand may form transient, non-specific interactions with the protein surface. The protein itself exists as an ensemble of different conformations, and the ligand may preferentially bind to a specific conformation.
Induced Fit: The initial binding event can trigger conformational changes in both the ligand and the protein, leading to a more complementary and higher-affinity binding pose.
Formation of the Stable Complex: The final, stable complex is characterized by a network of specific non-covalent interactions.
The dynamics of these interactions can influence the pharmacological properties of a drug. For example, the rate at which a ligand associates with and dissociates from its target (the on- and off-rates) can be as important as its binding affinity. Allosteric modulators can influence these kinetic parameters for the orthosteric ligand. nih.gov
| Aspect | Description | Relevance to this compound Derivatives |
|---|---|---|
| Conformational Flexibility | The ability of the ligand and protein to adopt different spatial arrangements. | The hexyl chain and pyrrolidine ring can adopt various conformations to fit into the binding pocket. |
| Solvation/Desolvation | The displacement of water molecules from the binding site and the ligand surface upon binding. | The energetic cost of desolvation can significantly impact binding affinity. |
| Binding Kinetics (k_on/k_off) | The rates of association and dissociation of the ligand-protein complex. | Can determine the duration of the pharmacological effect. |
| Thermodynamic Profile (ΔG, ΔH, ΔS) | The changes in Gibbs free energy, enthalpy, and entropy upon binding. | Provides a complete picture of the driving forces behind binding. |
Analytical Method Development for 6 Pyrrolidin 1 Yl Hexan 2 Amine in Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation of 6-(Pyrrolidin-1-yl)hexan-2-amine from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the analysis, such as sample throughput, resolution, and sensitivity.
HPLC is a widely used technique for the analysis of aliphatic amines. thermofisher.com For a compound like this compound, which lacks a UV-absorbing moiety, pre-column derivatization is a common strategy to enable UV-Visible or fluorescence detection. thermofisher.comsigmaaldrich.com Reversed-phase HPLC is the most common separation mode.
Method development typically involves the optimization of several parameters:
Column Selection: A C18 or C8 column is generally suitable for the separation of derivatized amines. sigmaaldrich.comnih.gov The choice depends on the hydrophobicity of the derivative.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the analyte from other sample components and derivatization by-products. google.comrsc.org
Flow Rate: Typical flow rates for conventional HPLC are in the range of 0.8–1.5 mL/min.
Detection: Following derivatization, a Diode Array Detector (DAD) or a fluorescence detector (FLD) is used for quantification. The choice of detector depends on the properties of the derivatizing agent used.
A patent for the determination of small molecule aliphatic amines suggests using a halogenated nitrobenzene (B124822) derivatization reagent, which allows for strong absorption in the 350-450 nm range, making it suitable for HPLC-DAD detection. google.com Another approach involves using reagents like 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su) for fluorescence detection, which can achieve very low detection limits in the nanomolar range. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of a Derivatized Aliphatic Amine
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol:Acetonitrile (1:4, v/v) |
| Gradient | Time-based gradient from 35% B to 10% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection | DAD at 416 nm (after derivatization) |
This table is a representative example based on methodologies for similar compounds. google.com
UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. acs.org This is particularly advantageous for high-throughput screening applications. The principles of method development are similar to HPLC, but the system is optimized for higher pressures and lower dead volumes.
For the analysis of amines, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a powerful combination, offering both speed and high selectivity. acs.org A study on the analysis of multiple amines in human plasma and serum utilized a derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) followed by a rapid UHPLC separation of 7.5 minutes. acs.org
Table 2: Representative UHPLC Conditions for Rapid Amine Analysis
| Parameter | Condition |
|---|---|
| Column | HSS T3, 150 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | Time-based gradient elution |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 45 - 55°C |
| Injection Volume | 1 - 5 µL |
| Detection | Tandem Mass Spectrometer (MS/MS) |
This table is a representative example based on methodologies for similar compounds. acs.org
Mass Spectrometry (MS) for Detection and Quantification
Mass spectrometry is a highly sensitive and selective detection method that can be used for the analysis of this compound, often in conjunction with LC.
Tandem mass spectrometry (MS/MS) is particularly useful for analyzing compounds in complex biological or environmental samples. nih.gov It involves the selection of a precursor ion (typically the molecular ion of the analyte), its fragmentation, and the detection of specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole instruments, significantly enhances selectivity and reduces background noise. nih.gov
For this compound, the molecular ion would be selected in the first mass analyzer. Fragmentation would likely occur via alpha-cleavage adjacent to the nitrogen atoms. youtube.comntu.edu.sg The pyrrolidine (B122466) ring and the aliphatic chain offer distinct fragmentation pathways that can be exploited to generate specific product ions for quantification and confirmation. Studies on related pyrrolidine-containing compounds, such as cathinone (B1664624) derivatives, show that characteristic product ions can differentiate between isomers, highlighting the power of MS/MS for structural confirmation. ojp.gov High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental composition of the parent and fragment ions, increasing confidence in the identification. acs.org
To further enhance LC-MS performance, especially in complex sample matrices like serum, polarity-regulated derivatization can be employed. This strategy involves tagging the analyte with a reagent that not only improves chromatographic retention and ionization efficiency but also introduces a specific "tag" that can be easily identified in MS/MS scans. While not specifically documented for this compound, this approach has been successfully used for profiling other amino-containing metabolites. thermofisher.com The derivatization can improve the separation efficiency in reversed-phase liquid chromatography (RPLC) and enhance detection sensitivity. thermofisher.com
Derivatization Strategies for Enhanced Analytical Sensitivity
As this compound contains both primary and tertiary amine functionalities but lacks a native chromophore or fluorophore, derivatization is a key step in developing sensitive analytical methods for UV-Vis or fluorescence detection. thermofisher.comsigmaaldrich.comsigmaaldrich.com It is also used to improve ionization efficiency and chromatographic behavior in LC-MS. acs.org
The primary amine group is the primary target for derivatization. Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and widely used method. thermofisher.comrsc.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comresearchgate.net
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives that are also UV-active. libretexts.org
Naphthalene-2,3-dicarboxaldehyde (NDA): A reagent used for pre-column derivatization to form fluorescent products, enabling sensitive detection. researchgate.net
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A reagent that reacts with primary and secondary amines to form stable derivatives suitable for both fluorescence and MS detection. acs.org
The choice of derivatization reagent depends on the analytical instrumentation available, the sample matrix, and the required sensitivity. The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. sigmaaldrich.comnih.gov
Table 3: Common Derivatization Reagents for Aliphatic Amines
| Reagent | Target Amine(s) | Detection Method | Key Advantages |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction, automated pre-column derivatization. thermofisher.com |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Forms stable derivatives. thermofisher.comresearchgate.net |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV | Forms stable, highly fluorescent derivatives. libretexts.org |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary | Fluorescence, Amperometric | High sensitivity. researchgate.net |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary | Fluorescence, MS | Stable derivatives suitable for LC-MS. acs.org |
This table summarizes general information on common derivatizing agents.
Pre-column Derivatization for Amine-Containing Compounds
Pre-column derivatization is a widely adopted strategy to enhance the detectability and improve the chromatographic properties of analytes like this compound. thermofisher.com This process involves a chemical reaction to attach a tag to the amine functional groups before injection into the chromatography system. This modification can introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, significantly increasing sensitivity. thermofisher.com
Several reagents are commonly used for the derivatization of primary and secondary amines. thermofisher.com Since this compound contains a primary amine, it is reactive towards a variety of these agents.
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.com A key advantage of OPA is that the reagent itself is not fluorescent and does not interfere with the chromatogram. However, it does not react with secondary amines, a consideration if derivatives or related impurities containing secondary amines are present. actascientific.comcreative-proteomics.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com This makes it suitable for the comprehensive analysis of samples that may contain both types of amines. thermofisher.com
Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent and UV-active dansyl amides. thermofisher.comthermofisher.com These derivatives have a large Stokes shift and their fluorescence is sensitive to the local environment. thermofisher.com
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amines to form stable, UV-active dinitrophenyl (DNP) derivatives. thermofisher.comcreative-proteomics.com The reaction conditions are straightforward, and the resulting derivatives are stable. creative-proteomics.com
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the presence of interfering substances, and the available detection equipment. mdpi.com Off-line pre-column derivatization offers flexibility in optimizing reaction conditions for high yields, though it requires more sample handling. mdpi.com
Table 1: Common Pre-column Derivatization Reagents for Amines
| Derivatization Reagent | Abbreviation | Target Amine(s) | Detection Method | Key Characteristics |
| o-Phthalaldehyde | OPA | Primary | Fluorescence | Rapid reaction; reagent is non-fluorescent. actascientific.com |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence, UV | Forms stable derivatives. thermofisher.com |
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl | Primary & Secondary | Fluorescence, UV | Produces intensely fluorescent derivatives. thermofisher.comthermofisher.com |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary | UV | Forms stable derivatives with strong UV absorbance. creative-proteomics.com |
| Phenylisothiocyanate | PITC | Primary & Secondary | UV | Rapid reaction; produces stable derivatives. creative-proteomics.com |
Development of Fluorescence and Chemiluminescence Detection Methods
To achieve the low detection limits often required in research applications, highly sensitive detection methods like fluorescence and chemiluminescence are employed, typically coupled with HPLC. nih.govmdpi.com
Fluorescence Detection (FLD): Fluorescence detection is a highly sensitive and selective technique for compounds that fluoresce or can be derivatized to be fluorescent. rsc.org For a non-fluorescent compound like this compound, pre-column derivatization with reagents such as OPA, FMOC-Cl, or Dansyl Chloride is essential. thermofisher.commdpi.com The resulting derivatives can be excited by a specific wavelength of light from the detector's lamp, and the emitted light, at a longer wavelength, is measured. mdpi.com For instance, a method for dimethylamine (B145610) and diethylamine (B46881) using NBD-Cl as the derivatizing agent utilized an excitation wavelength of 450 nm and an emission wavelength of 540 nm. mdpi.com The sensitivity of fluorescence detection can be thousands of times greater than that of standard UV detection. tulipgroup.com
Chemiluminescence (CL) Detection: Chemiluminescence is the emission of light as the result of a chemical reaction. tulipgroup.com CL detection in HPLC can offer even greater sensitivity than fluorescence detection. nih.govresearchgate.net A common approach involves post-column derivatization where the eluent from the column is mixed with chemical reagents to initiate a light-producing reaction. researchgate.net
One of the most established CL systems is the peroxyoxalate reaction. nih.govresearchgate.net In this method, the analyte, previously derivatized with a fluorophore like dansyl chloride, is oxidized by a reagent mixture, typically containing bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide (H2O2). nih.govresearchgate.net The energy from the reaction is transferred to the fluorescent tag on the analyte, which then emits light. This method has been successfully applied to the analysis of various aliphatic amines, achieving detection limits in the microgram-per-liter (µg/L) range. nih.gov Studies have shown that CL detection can be 2 to 10 times more sensitive than fluorescence detection and 3 to 75 times more sensitive than UV detection for amines. nih.gov
Another CL system uses tris(2,2'-bipyridine)ruthenium(III) (Ru(bpy)3³⁺), which generates light upon reaction with certain analytes, including various aliphatic amines. acs.org
Table 2: Comparison of Detection Methods for Derivatized Amines
| Detection Method | Principle | Typical Sensitivity | Advantages | Disadvantages |
| UV-Visible Absorbance | Measures light absorption by chromophores. | ng-µg | Simple, robust. | Lower sensitivity for weakly absorbing compounds. nih.gov |
| Fluorescence (FLD) | Measures light emitted from fluorophores after excitation. | pg-ng | High sensitivity and selectivity. nih.govrsc.org | Requires fluorescent analyte or derivatization. thermofisher.com |
| Chemiluminescence (CL) | Measures light produced from a chemical reaction. | fg-pg | Extremely high sensitivity, low background noise. tulipgroup.comnih.gov | Often requires complex post-column reaction setups. researchgate.net |
Enantiomeric Purity and Chiral Separation Methods
The this compound molecule contains a chiral center at the C2 position of the hexane (B92381) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly pharmaceutical research, it is critical to separate and quantify these enantiomers. acs.orgresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): The most powerful and widely used technique for enantiomeric separation is chiral HPLC. researchgate.netmdpi.com This method relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, causing the two enantiomers to interact differently, which leads to different retention times and thus, separation. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and successful for separating a wide range of chiral compounds, including amines. researchgate.netmdpi.com For basic compounds like amines, the mobile phase composition is critical. The addition of acidic or basic additives can significantly improve peak shape and resolution. nih.gov For example, studies have shown that adding an alkanesulfonic acid like ethanesulfonic acid (ESA) to the mobile phase can have a dramatic beneficial effect on the chiral separation of basic compounds on polysaccharide CSPs. nih.gov
Indirect Chiral Separation: An alternative to using a CSP is the indirect method. This involves pre-column derivatization of the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. researchgate.net
Other Methods: While less common for routine analysis, other techniques can be used for chiral discrimination. 19F NMR spectroscopy, for instance, has been used with novel chiral probes to distinguish between enantiomers of acyclic secondary amines. acs.org This involves creating a derivative or complex where the different spatial arrangements of the enantiomers lead to distinct signals in the NMR spectrum. acs.org Enzymatic resolution, where a lipase (B570770) enzyme selectively reacts with one enantiomer, can also be employed, with the reaction progress monitored by a technique like chiral HPLC. google.com
Table 3: Methods for Chiral Separation and Purity Determination
| Method | Principle | Stationary/Mobile Phase or Reagent | Applicability |
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). Mobile phase often contains additives like ethanesulfonic acid. mdpi.comnih.gov | Widely applicable for analytical and preparative separation of amines. researchgate.net |
| Indirect Chiral HPLC | Conversion of enantiomers to diastereomers via a chiral derivatizing agent, followed by separation on an achiral column. | Achiral stationary phase (e.g., C18). Chiral derivatizing agent (e.g., Marfey's reagent). | Useful when a suitable CSP is not available; allows for standard HPLC equipment. researchgate.net |
| Chiral NMR Spectroscopy | Use of a chiral solvating agent or derivatizing probe to induce chemical shift differences between enantiomers. | 19F-labeled chiral probes. acs.org | Primarily for structural elucidation and determining enantiomeric composition. acs.org |
| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer, allowing for separation of the reacted and unreacted forms. | Lipase enzymes. google.com | Used in synthesis to obtain enantiopure compounds; separation of products still required. google.com |
Advanced Chemical Applications of 6 Pyrrolidin 1 Yl Hexan 2 Amine Non Medical Focus
Role in Material Science Research (e.g., Polymer Chemistry, Ligand Development)
There is limited specific information on the direct application of 6-(Pyrrolidin-1-yl)hexan-2-amine in material science. However, the pyrrolidine (B122466) scaffold is a valuable building block in this field. Pyrrolidine derivatives are utilized in the synthesis of polymers and as ligands for creating advanced materials. sigmaaldrich.comresearchgate.net For instance, polymers incorporating cyclic amine structures, such as the related six-membered piperidine (B6355638) ring, have been developed as kinetic hydrate (B1144303) inhibitors for industrial applications in oil and gas production. acs.org These polymers are water-soluble and amphiphilic, properties that could potentially be tuned by incorporating structures like This compound .
In the realm of ligand development, the nitrogen atom in the pyrrolidine ring and the additional primary amine in This compound can act as coordination sites for metal ions. This bidentate or potentially polydentate character is crucial for designing metal complexes with specific electronic and catalytic properties. Schiff base complexes formed from pyrrolidine-containing precursors with metals like Co(II) and Cu(II) have been investigated for their unique chemical properties. mdpi.com The development of such metal-organic frameworks (MOFs) and coordination polymers is a significant area of material science, with applications in gas storage, separation, and catalysis.
| Material Science Application | Relevant Structural Feature | Potential Role of this compound |
| Polymer Synthesis | Pyrrolidine Ring, Primary Amine | Monomer for creating functional polymers; side-chain for modifying polymer properties (e.g., solubility, hydrophobicity). acs.org |
| Ligand Development | Nitrogen atoms (pyrrolidine & amine) | Binds to metal centers to form metal-organic frameworks (MOFs) or coordination complexes for catalysis or material applications. mdpi.com |
| Functional Coatings | Amino and Pyrrolidine Groups | Serves as a building block for creating specialized coatings and materials with specific surface properties. nih.gov |
Catalysis and Organocatalysis Utilizing Pyrrolidine Moieties
The pyrrolidine ring is a privileged scaffold in the field of organocatalysis, most famously represented by the amino acid L-proline and its derivatives. bldpharm.comresearchgate.net These catalysts are highly effective in promoting a wide range of asymmetric transformations, which are crucial for producing enantiomerically pure compounds. bldpharm.com The secondary amine of the pyrrolidine ring is key to its catalytic activity, often operating via enamine or iminium ion intermediates. bldpharm.com
While no studies specifically name This compound as an organocatalyst, its structure contains the essential pyrrolidine secondary amine. Organocatalysts derived from proline have been successfully used in reactions like asymmetric Michael additions, delivering products with high stereoselectivity. researchgate.net The design of these catalysts often involves modifying the proline structure to enhance steric bulk or introduce other functional groups that can influence the reaction's outcome. researchgate.net The hexanamine chain on This compound could serve as such a modifying group, potentially influencing solubility and the catalyst's steric environment.
Furthermore, the dehydrogenation of pyrrolidines can be catalyzed to form pyrroles, which are important N-heterocycles in materials and medicinal chemistry. This transformation highlights the role of pyrrolidine derivatives as stable precursors that can be converted to other valuable chemical structures under specific catalytic conditions.
| Catalytic Reaction | Role of Pyrrolidine Moiety | Example of Pyrrolidine-Based Catalyst |
| Asymmetric Aldol Reaction | Forms a nucleophilic enamine intermediate with a ketone/aldehyde. | L-Proline and its derivatives. bldpharm.com |
| Asymmetric Michael Addition | Activates the substrate via enamine formation for conjugate addition. | (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine. researchgate.net |
| Dehydrogenation | Serves as a stable precursor to catalytically generate pyrroles. | N-Alkyl-substituted pyrrolidines with a B(C₆F₅)₃ catalyst. |
Use as a Chemical Precursor for Novel Compound Synthesis
This compound is well-suited to serve as a versatile chemical precursor for the synthesis of more complex molecules. The presence of two distinct amine functionalities—a secondary amine within the pyrrolidine ring and a primary amine on the hexyl chain—allows for selective chemical modifications. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation without disturbing the pyrrolidine ring under controlled conditions.
The synthesis of pyrrolidine derivatives is a major focus in organic chemistry due to their prevalence in bioactive compounds. sigmaaldrich.comacs.org Multi-step syntheses often employ simple pyrrolidine-containing building blocks to construct more elaborate molecular architectures. For example, pyrrolidine derivatives are key intermediates in the synthesis of complex alkaloids, pharmaceuticals, and other specialized chemicals. acs.orgbiosynth.com Compounds structurally related to This compound , such as alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoates, have been synthesized through multi-step processes for investigation in various applications. nih.gov
The general reactivity of the amine groups makes This compound a useful starting material. For instance, its primary amine could be used to form amides, sulfonamides, or ureas, leading to a diverse library of new compounds for screening in various chemical and biological applications.
| Reaction Type | Reactive Site | Potential Product Class |
| Acylation | Primary amine (-NH₂) | Amides, Carbamates |
| Alkylation | Primary amine (-NH₂) | Secondary or Tertiary Amines |
| Reductive Amination | Primary amine (-NH₂) with an aldehyde/ketone | Secondary Amines |
| Cyclization | Both amine groups, potentially with a dielectrophile | Macrocycles or other complex heterocycles |
Development as a Research Tool or Probe in Chemical Biology
In chemical biology, small molecules are often used as probes to study biological processes. While there is no specific evidence of This compound being used as such a tool, its structure has features that are amenable to this application. The pyrrolidine scaffold is found in many biologically active compounds, and derivatives are often synthesized to probe interactions with biological targets like enzymes or receptors. nih.gov
For a molecule to function as a chemical probe, it often requires a "handle" for attaching reporter groups like fluorophores or biotin. The primary amine of This compound provides an ideal site for such modifications. By attaching a fluorescent dye, the molecule could be used to visualize the localization of its binding partners within cells or tissues.
For example, pyrrolidine derivatives have been designed as inhibitors for enzymes like α-amylase and α-glucosidase. nih.gov Structure-activity relationship (SAR) studies, which are fundamental to developing such probes, involve synthesizing a series of related compounds to see how structural changes affect activity. This compound could serve as a scaffold in such a study, where the hexyl chain length or substitution on the pyrrolidine ring is varied to optimize binding to a target protein.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and drug discovery from early-stage design to synthesis planning. nih.govacs.orgnih.gov These computational tools offer the potential to significantly expedite the investigation of compounds like 6-(Pyrrolidin-1-yl)hexan-2-amine.
De Novo Design and Virtual Screening: Generative AI models, including deep neural networks (DNNs), can design novel molecules from scratch or by modifying existing scaffolds. nih.gov This allows for the creation of vast virtual libraries of analogues of this compound, each with potentially unique properties. nih.govresearchgate.net AI algorithms can then rapidly screen these immense virtual libraries, which can contain billions of compounds, to predict their binding affinity to specific biological targets and other desired characteristics. oncodaily.com This process of virtual screening dramatically reduces the time and resources required compared to traditional high-throughput screening methods. nih.gov For instance, a deep learning model could be trained on known ligands to identify new potential inhibitors for a specific enzyme from a library of virtual compounds. researchgate.net
Property Prediction and Optimization: A significant challenge in drug discovery is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the process. oncodaily.com ML models, supported by cheminformatics, have a long history of being used for molecular property prediction. nih.govacs.org By training on large datasets, these models can forecast the physicochemical and pharmacokinetic profiles of new derivatives of this compound before they are synthesized. oncodaily.com This allows researchers to prioritize candidates with more favorable drug-like properties. Advanced techniques, such as reinforcement learning, can iteratively optimize generated molecules to align with a predefined, multi-parameter profile of ideal therapeutic traits. oncodaily.com
Automated Synthesis and Reaction Planning: AI is also being applied to computer-aided synthesis planning (CASP). acs.orgnih.gov Retrosynthetic analysis, where a target molecule is broken down into simpler precursors, can be modeled by AI to propose viable synthetic routes. acs.org When integrated with robotic platforms, AI can create a fully automated design-make-test-analyze (DMTA) cycle. nih.govacs.orgoncodaily.com The AI designs a compound, a robot synthesizes it, the product is tested, and the results are fed back into the AI to inform the next design cycle. oncodaily.com This closed-loop system accelerates the optimization of lead compounds and the discovery of new chemical reactions.
Table 1: Applications of AI/ML in Compound Research
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Generative Models | Algorithms (e.g., RNNs, GANs) that create novel chemical structures with desired properties. nih.govnih.gov | Design of new analogues with potentially improved efficacy or selectivity. |
| Virtual Screening | Computational screening of large compound libraries to identify potential hits for a biological target. nih.govoncodaily.com | Rapidly identify derivatives with high predicted binding affinity to targets of interest. |
| ADMET Prediction | Models that predict the absorption, distribution, metabolism, excretion, and toxicity of a molecule. oncodaily.com | Prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles. |
| Synthesis Planning | AI-driven retrosynthesis to predict viable and efficient reaction pathways for a target molecule. acs.orgnih.gov | Optimize the synthesis of this compound and its derivatives. |
Multidisciplinary Research Collaborations and Data Sharing Initiatives
The complexity of modern drug discovery necessitates a move away from siloed research toward integrated, multidisciplinary collaboration. pharmacy180.comazolifesciences.com The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent involves the coordinated efforts of synthetic chemists, biologists, pharmacologists, toxicologists, and computational scientists. pharmacy180.com
The Collaborative Ecosystem: Effective drug discovery and development relies on teams of individuals from academic institutions, pharmaceutical companies, and regulatory bodies working together. nih.gov These partnerships between academia and industry are particularly crucial for catalyzing the identification of novel targets and the discovery of first-in-class drugs. azolifesciences.comnih.gov For example, chemists involved in the synthesis and purification of new chemical entities work closely with biologists who assess the efficacy of these compounds in various models. pharmacy180.com This interdisciplinary approach ensures that complex challenges are addressed from multiple perspectives, fostering innovation that would be lost in a less integrated environment. youtube.combusinesschemistry.org
The Imperative of Data Sharing: A foundational element of successful collaboration is the open and robust sharing of research data. numberanalytics.com The scientific community is increasingly recognizing that data should be Findable, Accessible, Interoperable, and Reusable (FAIR). rsc.orgnih.gov Initiatives promoting open data standards are critical for several reasons:
Accelerating Discovery: Making data from various experiments—such as crystallographic, synthetic, and bioactivity data—publicly available allows researchers to build upon existing knowledge, identify new patterns, and avoid duplicating efforts. numberanalytics.com
Fostering Innovation: Open access to large, high-quality datasets is essential for training the AI and ML models discussed in the previous section. nih.gov The Open Reaction Database (ORD) is one such initiative aiming to create an open-access repository of reaction data to support ML and other efforts in synthetic chemistry. nih.gov
For a compound like this compound, a culture of data sharing would mean that synthetic protocols, analytical data (e.g., NMR spectra), and biological activity results are deposited in open repositories. nih.govcam.ac.uk This would provide a common foundation for investigation, enabling a global network of researchers to contribute to understanding its potential. numberanalytics.com
Green Chemistry Innovations and Sustainable Synthesis Practices
The chemical industry is under increasing pressure to adopt more environmentally responsible practices. nih.gov Green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances, is becoming an essential requirement for modern chemical synthesis. nih.govrasayanjournal.co.in Developing sustainable synthetic routes for this compound is crucial for its long-term viability as a research compound.
Heterocyclic compounds, which include the pyrrolidine (B122466) ring of this compound, form the backbone of a vast number of pharmaceuticals. nih.gov However, their synthesis often relies on traditional methods that use toxic solvents, stoichiometric reagents, and energy-intensive processes, leading to significant waste. nih.govnumberanalytics.com
Key Green Chemistry Strategies: Several innovative approaches can make the synthesis of amines and heterocyclic compounds more sustainable:
Alternative Solvents: Replacing hazardous traditional solvents with greener alternatives is a primary focus. numberanalytics.com Water is an ideal green solvent due to its non-toxicity and abundance. numberanalytics.com Ionic liquids and deep eutectic solvents are also promising due to their low volatility and high thermal stability. numberanalytics.comnumberanalytics.com
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating. numberanalytics.comnumberanalytics.comnih.gov Solvent-free reactions, sometimes conducted on solid supports like silica (B1680970) gel under microwave irradiation, represent a particularly eco-friendly approach. rasayanjournal.co.in
Catalysis: The use of catalysts is central to green chemistry. This includes developing recyclable and reusable heterogeneous catalysts, as well as biocatalysts like enzymes. nih.govnumberanalytics.com Biocatalysis offers high selectivity and efficiency under mild conditions, reducing energy consumption and the need for harsh chemicals. numberanalytics.com
By applying these principles, researchers can design synthetic pathways for this compound that are not only efficient but also environmentally benign, aligning with the broader goals of sustainable development in the chemical sciences. rasayanjournal.co.inpnas.org
Table 2: Green Synthesis Techniques for Amine and Heterocyclic Compounds
| Technique | Description | Potential Application for Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly, often leading to shorter reaction times and higher yields. nih.gov | Accelerating the formation of the pyrrolidine ring or the introduction of the amine group. |
| Biocatalysis | Employs enzymes or whole cells as catalysts to perform chemical transformations with high selectivity under mild conditions. numberanalytics.com | Stereoselective synthesis of the chiral center at the 2-amine position. |
| Solvent-Free Reactions | Reactions conducted without a solvent, often by grinding or heating solid reactants together, sometimes on a solid support. rasayanjournal.co.in | Reducing solvent waste and simplifying product purification. |
| Use of Green Solvents | Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ionic liquids. numberanalytics.com | Creating a more sustainable overall synthetic process with a lower environmental footprint. |
Q & A
Q. What are the optimal synthetic routes for 6-(Pyrrolidin-1-yl)hexan-2-amine, and how can reaction yields be improved?
Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or reductive amination. Key optimization strategies include:
- Solvent Selection : Tetrahydrofuran (THF) is commonly used for its ability to stabilize intermediates .
- Catalyst Use : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in heterocyclic systems .
- Temperature Control : Maintaining 60–80°C minimizes side reactions while ensuring complete conversion .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures >95% purity .
Table 1: Example Reaction Yields for Analogous Compounds
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| THF, 12 hrs, 70°C | 24 | |
| DMF, 24 hrs, 80°C | 7 | |
| Ethanol, NaBH4, 6 hrs | 18 |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm pyrrolidine ring integration (δ 2.5–3.5 ppm for N-CH2 groups) and amine proton environments (δ 1.2–1.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 169.18) .
- HPLC : Retention time consistency under gradient elution (e.g., 70% acetonitrile/water) ensures purity .
Q. How can researchers determine the physicochemical properties of this compound experimentally?
Methodological Answer:
- Solubility : Use shake-flask method in buffers (pH 1–12) with UV-Vis quantification .
- LogP : Reverse-phase HPLC with octanol-water partitioning .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -CF3, -OCH3) at the hexan-2-amine chain to assess bioactivity shifts .
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with receptor binding .
- Biological Assays : Measure IC50 values against target enzymes (e.g., kinases) via fluorescence polarization .
Q. How should experimental designs address variability in biological assays involving this compound?
Methodological Answer:
- Factorial Design : Test interactions between variables (e.g., concentration, pH) using a 2 factorial approach to identify significant factors .
- Replication : Triplicate runs reduce stochastic error in dose-response curves .
- Blinding : Implement double-blinding for in vivo studies to minimize bias .
Table 2: Example Factorial Design for Dose Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Concentration | 10 µM | 100 µM |
| Incubation Time | 1 hr | 4 hrs |
Q. How can researchers resolve contradictions in toxicity data for pyrrolidine-containing amines?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., OECD guidelines, Ames tests) to assess reproducibility .
- Mechanistic Studies : Use in vitro hepatocyte models to differentiate cytotoxic vs. genotoxic effects .
- Dose-Response Refinement : Test sub-EC50 concentrations to identify threshold effects .
Q. What computational tools are effective for predicting the molecular interactions of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., GPCRs) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME or ProTox-II for bioavailability and toxicity profiling .
Q. What methodologies validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H2O2) .
- HPLC-MS Monitoring : Track degradation products (e.g., pyrrolidine ring oxidation) .
- Storage Recommendations : -20°C under argon for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
